molecular formula C18H24ClN3O3 B12908411 Ethyl 5-(4-(2-((chloromethyl)amino)ethyl)piperazin-1-yl)benzofuran-2-carboxylate

Ethyl 5-(4-(2-((chloromethyl)amino)ethyl)piperazin-1-yl)benzofuran-2-carboxylate

Cat. No.: B12908411
M. Wt: 365.9 g/mol
InChI Key: SZWHBSSLGUAXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-(2-((chloromethyl)amino)ethyl)piperazin-1-yl)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a piperazine moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-(2-((chloromethyl)amino)ethyl)piperazin-1-yl)benzofuran-2-carboxylate typically involves multiple steps. The initial step often includes the formation of the benzofuran core, followed by the introduction of the piperazine ring and the chloromethyl group. The final step involves the esterification to form the ethyl ester group. Common reagents used in these reactions include chloromethylamine, piperazine, and ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-(2-((chloromethyl)amino)ethyl)piperazin-1-yl)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various alkyl or halogen groups .

Scientific Research Applications

Ethyl 5-(4-(2-((chloromethyl)amino)ethyl)piperazin-1-yl)benzofuran-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-(2-((chloromethyl)amino)ethyl)piperazin-1-yl)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The benzofuran ring may also contribute to the compound’s biological activity by interacting with cellular components. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Ethyl 5-(4-(2-((chloromethyl)amino)ethyl)piperazin-1-yl)benzofuran-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H24ClN3O3

Molecular Weight

365.9 g/mol

IUPAC Name

ethyl 5-[4-[2-(chloromethylamino)ethyl]piperazin-1-yl]-1-benzofuran-2-carboxylate

InChI

InChI=1S/C18H24ClN3O3/c1-2-24-18(23)17-12-14-11-15(3-4-16(14)25-17)22-9-7-21(8-10-22)6-5-20-13-19/h3-4,11-12,20H,2,5-10,13H2,1H3

InChI Key

SZWHBSSLGUAXNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CCNCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.